2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine
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Overview
Description
2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine is a complex organic compound with the molecular formula C17H16F3NO4S and a molecular weight of 387.37 g/mol. This compound features a morpholine ring substituted with a phenyl group and a trifluoromethoxyphenylsulfonyl group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to biological targets . The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine can be compared with other similar compounds, such as:
These compounds share the trifluoromethoxy group, which imparts unique properties such as increased lipophilicity and metabolic stability
Biological Activity
2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H16F3N1O3S1
- Molecular Weight : 367.36 g/mol
The presence of the trifluoromethoxy group and the morpholine ring contributes to its unique pharmacological profile.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds similar to this compound. For instance, related morpholine derivatives demonstrated significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole . The mechanism involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
Compound | Target Organism | MIC (μg/mL) | Mechanism of Action |
---|---|---|---|
2d | C. parapsilosis | 1.23 | Inhibition of CYP51 (ergosterol synthesis) |
2e | C. albicans | Similar to ketoconazole | Inhibition of CYP51 (ergosterol synthesis) |
Anticancer Activity
In addition to antifungal properties, compounds featuring the morpholine moiety have shown promise in cancer therapy. For example, a study on HSET inhibitors revealed that morpholine-containing compounds could induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death . This suggests a potential application in targeting specific cancer types reliant on centrosome clustering.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in fungal and cancer cell metabolism, notably CYP51.
- Molecular Docking Studies : Computational studies indicate that the compound interacts favorably with active sites on target proteins, enhancing its inhibitory effects .
Case Study 1: Antifungal Activity
A study synthesized various morpholine derivatives, including those with trifluoromethoxy substitutions, and tested their antifungal efficacy. Results showed that specific modifications enhanced lipophilicity and biological activity, indicating a structure-activity relationship (SAR) that could guide future drug design .
Case Study 2: Anticancer Potential
Research investigating the interaction of morpholine derivatives with HSET revealed that these compounds could effectively disrupt mitotic processes in cancer cells. The study highlighted the importance of molecular structure in enhancing binding affinity and specificity towards HSET .
Properties
IUPAC Name |
2-phenyl-4-[2-(trifluoromethoxy)phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S/c18-17(19,20)25-14-8-4-5-9-16(14)26(22,23)21-10-11-24-15(12-21)13-6-2-1-3-7-13/h1-9,15H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQOIMAAVAZLQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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